2-(4-Chlorophenyl)propan-2-amine

Monoamine transporter pharmacology Serotonin releasing agent Structure-activity relationship

2-(4-Chlorophenyl)propan-2-amine (CAS 17797-11-4; MW 169.65 g/mol; C₉H₁₂ClN) is the free base of chlorphentermine, a para-chloro-substituted α,α-dimethylphenethylamine first synthesized in the 1950s. It is a small-molecule phenethylamine analogue that functions pharmacologically as a highly selective serotonin releasing agent (SSRA), with an EC₅₀ of 30.9 nM for serotonin release at the serotonin transporter (SERT), while exhibiting negligible norepinephrine releasing activity (EC₅₀ >10,000 nM).

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 17797-11-4
Cat. No. B104399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)propan-2-amine
CAS17797-11-4
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Cl)N
InChIInChI=1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3
InChIKeyJCUUNSQUTQELEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)propan-2-amine (CAS 17797-11-4) – Structural and Pharmacological Baseline for Research Procurement


2-(4-Chlorophenyl)propan-2-amine (CAS 17797-11-4; MW 169.65 g/mol; C₉H₁₂ClN) is the free base of chlorphentermine, a para-chloro-substituted α,α-dimethylphenethylamine first synthesized in the 1950s [1]. It is a small-molecule phenethylamine analogue that functions pharmacologically as a highly selective serotonin releasing agent (SSRA), with an EC₅₀ of 30.9 nM for serotonin release at the serotonin transporter (SERT), while exhibiting negligible norepinephrine releasing activity (EC₅₀ >10,000 nM) [2]. Its structural relationship to the clinically used anorectic phentermine (the non-chlorinated analogue) makes it a critical probe for structure–activity relationship (SAR) studies examining the impact of aryl halogenation on monoamine transporter selectivity, tissue distribution, and toxicological profile.

Why 2-(4-Chlorophenyl)propan-2-amine Cannot Be Replaced by Phentermine or Other In-Class Anorectics


Although 2-(4-chlorophenyl)propan-2-amine and phentermine share an identical α,α-dimethylphenethylamine backbone, the single 4-chloro substituent fundamentally alters the compound's monoamine transporter selectivity, pharmacokinetic fate, and organ-specific toxicity profile [1]. Where phentermine acts as a norepinephrine–dopamine releasing agent (NDRA), chlorphentermine is a selective serotonin releasing agent (SSRA) that also accumulates persistently in lung tissue, producing phospholipidosis and pulmonary histiocytosis not observed with phentermine at equivalent doses [2]. Furthermore, the 4-chloro group dramatically reduces urinary clearance: while phentermine is recovered nearly quantitatively (~100%) within 24 hours under acidic urine conditions, only approximately 35% of chlorphentermine is recovered under identical conditions, reflecting extensive tissue sequestration and metabolic N-oxidation [3]. These differences render simple in-class substitution invalid for any application where transporter selectivity, pulmonary safety, or pharmacokinetic predictability are critical design parameters.

2-(4-Chlorophenyl)propan-2-amine: Head-to-Head Quantitative Differentiation Evidence for Research Selection


Monoamine Transporter Selectivity Inversion: SSRA vs. NDRA Profile Relative to Phentermine

Chlorphentermine [2-(4-chlorophenyl)propan-2-amine] and its non-chlorinated analogue phentermine exhibit a near-complete inversion of monoamine releasing selectivity. Chlorphentermine releases serotonin with an EC₅₀ of 30.9 nM, while it is essentially inactive as a norepinephrine releaser (EC₅₀ >10,000 nM) and only weakly releases dopamine (EC₅₀ = 2,650 nM) [1]. In contrast, phentermine potently releases norepinephrine (IC₅₀ = 39.4 nM), moderately releases dopamine (IC₅₀ = 262 nM), and is a very weak serotonin releaser (IC₅₀ = 3,511 nM) [2]. The selectivity ratio (5-HT EC₅₀ / NE EC₅₀) is <0.003 for chlorphentermine versus >89 for phentermine, representing a >30,000-fold inversion in neurotransmitter selectivity imparted solely by the 4-chloro substituent.

Monoamine transporter pharmacology Serotonin releasing agent Structure-activity relationship

Pulmonary Histopathology: Chlorphentermine-Induced Macrophage Proliferation vs. Phentermine Inactivity

In a direct comparative study, rats administered chlorphentermine at 60 mg/kg/day exhibited marked pulmonary histopathological changes, including the presence of large macrophages on alveolar walls within 24 hours, progressing to extensive free and alveolar-attached macrophage accumulation peaking at 1 week, with cytoplasmic multilamellar bodies in macrophages and Type II alveolar epithelial cells [1]. This was accompanied by an approximate three-fold increase in [¹⁴C]thymidine incorporation into pulmonary DNA after 1 week, and a significant elevation of cyclic AMP (183% of control values at 72 hours). In stark contrast, phentermine administered at the identical 60 mg/kg/day dose produced no significant histopathological alterations in lung at any time point (1, 3, 5, or 7 days), and either decreased or produced no significant change in DNA/RNA synthesis or cyclic AMP levels [1].

Pulmonary toxicology Drug-induced phospholipidosis Alveolar macrophage histiocytosis

Tissue Accumulation and Pharmacokinetic Trapping: Lung Tissue:Blood Ratio of 160 vs. Constant Partitioning for Phentermine

Chronic administration studies in rats reveal a fundamental divergence in tissue distribution kinetics. Chlorphentermine demonstrated progressive, time-dependent tissue accumulation: the lung tissue:blood ratio reached 160 after 8 weeks of treatment, and adrenal accumulation increased 10-fold over the same period [1]. In contrast, phentermine exhibited constant tissue:blood ratios throughout the entire treatment duration, reflecting simple partition equilibrium without progressive sequestration [1]. This differential accumulation is attributed to the enhanced amphiphilicity conferred by the 4-chloro substituent, which promotes chlorphentermine binding to phospholipid-rich cellular membranes and impairs phospholipid metabolism, leading to a lipidosis-like state [1].

Tissue distribution Drug accumulation Amphiphilic drug sequestration

Urinary Excretion Recovery Differential: ~35% vs. ~100% Recovery Under Acidic Urine Control

Human urinary excretion studies demonstrate a profound difference in metabolic fate and renal clearance. Under acidic urine control conditions, phentermine and mephentermine were recovered almost quantitatively (~100%) within 24 hours. In contrast, only approximately 35% of an oral chlorphentermine dose was recovered under identical acidic urine conditions [1]. The remaining ~65% of chlorphentermine undergoes extensive metabolic N-oxidation to hydroxylamino, C-nitroso, and nitro metabolites, a pathway that constitutes the main elimination route under normal urinary pH and is far more prominent for the 4-chloro derivative than for phentermine [2]. This indicates that the 4-chloro substituent strongly shifts elimination from renal excretion of unchanged drug toward hepatic N-oxidative metabolism.

Renal elimination Metabolic N-oxidation Urinary pH-dependent excretion

Carbonic Anhydrase Isoform Activation: Differential Potency at hCA VII, IV, and VA vs. Phentermine

In a systematic evaluation of psychoactive phenethylamines as carbonic anhydrase activators (CAAs), chlorphentermine demonstrated distinct isoform selectivity and potency profile compared to phentermine [1]. Chlorphentermine was the most effective hCA VII activator among all tested compounds with a KA of 98 nM, whereas phentermine exhibited a KA of 0.64–0.93 µM (approximately 6.5–9.5-fold less potent). Against hCA IV, chlorphentermine showed a KA of 51–55 nM, compared to phentermine at 74–94 nM (~1.4–1.7-fold more potent). For the mitochondrial isoform hCA VA, chlorphentermine displayed a KA of 310 nM, while phentermine fell in a broader 0.37–0.92 µM range. Chlorphentermine was also a submicromolar activator of hCA XII (KA of 0.64–0.97 µM), whereas phentermine was an order of magnitude weaker (KA of 3.24–6.12 µM) [1].

Carbonic anhydrase activation Brain enzyme pharmacology Isoform selectivity profiling

Elimination Half-Life: ~40 Hours vs. ~20 Hours for Phentermine

Chlorphentermine exhibits a substantially prolonged elimination half-life of approximately 40 hours (with some sources reporting up to ~5 days), compared to phentermine's half-life of approximately 19–25 hours [1][2]. This approximately two-fold longer half-life is consistent with chlorphentermine's extensive tissue binding and relatively slow metabolic N-oxidation clearance, as opposed to phentermine's predominantly renal elimination of unchanged drug. The longer half-life implies that chlorphentermine requires approximately 8–10 days to reach steady-state (5 half-lives) versus approximately 4–5 days for phentermine, and correspondingly longer washout periods.

Pharmacokinetics Drug elimination Dosing interval design

High-Value Application Scenarios for 2-(4-Chlorophenyl)propan-2-amine Based on Proven Differentiation Evidence


Selective Serotonin Releasing Agent (SSRA) Tool Compound for Monoamine Transporter SAR Studies

Researchers investigating structure–activity relationships at monoamine transporters can use 2-(4-chlorophenyl)propan-2-amine as a high-selectivity serotonin releaser (5-HT EC₅₀ = 30.9 nM; >300-fold selectivity over NET) to probe the molecular determinants of SERT vs. NET substrate recognition. Its near-complete selectivity inversion relative to the non-chlorinated parent phentermine (an NDRA) makes it an ideal matched-pair comparator for isolating the pharmacological impact of aryl 4-chloro substitution on transporter binding and translocation [1].

Positive Control for Drug-Induced Phospholipidosis and Pulmonary Histiocytosis Models

The well-characterized pulmonary toxicity of chlorphentermine—including macrophage proliferation, multilamellar body formation, and a ~3-fold increase in pulmonary DNA synthesis—coupled with its lung tissue:blood ratio of 160 after chronic dosing, establishes it as a validated positive control compound for in vitro and in vivo models of cationic amphiphilic drug-induced phospholipidosis. Phentermine, which produces no such effects at equivalent doses, can serve as the matched negative control [2][3].

Metabolic N-Oxidation Pathway Probe for para-Chloro-Substituted Phenethylamines

The extensive N-oxidation of chlorphentermine—where only ~35% is recovered unchanged in urine vs. ~100% for phentermine—makes it an ideal substrate for studying the enzymatic mechanisms (cytochrome P450-mediated and/or non-enzymatic) of primary aliphatic amine N-oxidation and the subsequent formation of hydroxylamino, C-nitroso, and nitro metabolites. This is particularly relevant for labs developing LC-MS/MS methods for N-oxidized metabolite identification or studying the toxicological significance of N-oxidative metabolism [4].

Brain Carbonic Anhydrase Activation Research with Isoform Selectivity Requirements

With demonstrated submicromolar to low nanomolar activation of brain-abundant carbonic anhydrase isoforms—including hCA VII (KA = 98 nM, the most potent among tested phenethylamines), hCA IV (KA = 51–55 nM), and hCA XII (KA = 0.64–0.97 µM)—chlorphentermine is a preferred probe for investigating the role of CA activation in the cognitive and metabolic effects of psychoactive amines. Its ~6–10-fold greater potency at hCA VII and hCA XII compared to phentermine provides a useful activation window for isoform-specific pharmacological dissection [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.